1-(2-(Difluoromethyl)-4-mercaptophenyl)propan-1-one

Description

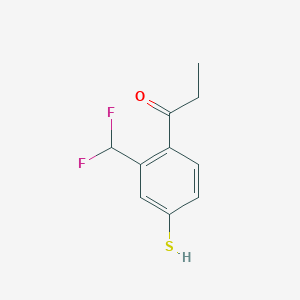

1-(2-(Difluoromethyl)-4-mercaptophenyl)propan-1-one is a synthetic cathinone analog characterized by a propan-1-one backbone substituted with a difluoromethyl group at the 2-position and a mercapto (-SH) group at the 4-position of the phenyl ring. This compound belongs to the β-keto-arylalkylamine class, sharing structural similarities with other synthetic cathinones such as mephedrone and flephedrone .

Properties

Molecular Formula |

C10H10F2OS |

|---|---|

Molecular Weight |

216.25 g/mol |

IUPAC Name |

1-[2-(difluoromethyl)-4-sulfanylphenyl]propan-1-one |

InChI |

InChI=1S/C10H10F2OS/c1-2-9(13)7-4-3-6(14)5-8(7)10(11)12/h3-5,10,14H,2H2,1H3 |

InChI Key |

FAWPPEVJPRTJET-UHFFFAOYSA-N |

Canonical SMILES |

CCC(=O)C1=C(C=C(C=C1)S)C(F)F |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-(Difluoromethyl)-4-mercaptophenyl)propan-1-one typically involves the following steps:

Starting Materials: The synthesis begins with commercially available starting materials such as 2-(difluoromethyl)benzenethiol and 1-bromo-3-chloropropane.

Formation of Intermediate: The initial step involves the nucleophilic substitution reaction between 2-(difluoromethyl)benzenethiol and 1-bromo-3-chloropropane in the presence of a base such as potassium carbonate in an aprotic solvent like dimethylformamide.

Cyclization and Oxidation: The intermediate formed undergoes cyclization and subsequent oxidation using reagents like potassium permanganate or hydrogen peroxide to yield the final product, this compound.

Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors, controlled temperature, and pressure conditions, as well as the use of catalysts to enhance reaction rates.

Chemical Reactions Analysis

Types of Reactions: 1-(2-(Difluoromethyl)-4-mercaptophenyl)propan-1-one undergoes various chemical reactions, including:

Oxidation: The mercapto group can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: The carbonyl group can be reduced to form alcohols using reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: The difluoromethyl group can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid.

Reduction: Sodium borohydride, lithium aluminum hydride, ethanol.

Substitution: Amines, thiols, dimethylformamide, potassium carbonate.

Major Products:

Oxidation: Sulfoxides, sulfones.

Reduction: Alcohols.

Substitution: Amino or thiol-substituted derivatives.

Scientific Research Applications

1-(2-(Difluoromethyl)-4-mercaptophenyl)propan-1-one has several scientific research applications:

Medicinal Chemistry: This compound is investigated for its potential as a pharmacophore in the development of new drugs, particularly for its ability to interact with biological targets.

Material Science: It is used in the synthesis of advanced materials with unique properties, such as polymers and nanomaterials.

Biological Studies: The compound is studied for its biological activity, including its potential as an antimicrobial or anticancer agent.

Chemical Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules, facilitating the development of new synthetic methodologies.

Mechanism of Action

The mechanism of action of 1-(2-(Difluoromethyl)-4-mercaptophenyl)propan-1-one involves its interaction with specific molecular targets. The difluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. The mercapto group can form covalent bonds with thiol groups in proteins, potentially inhibiting enzyme activity or disrupting protein function. The carbonyl group can participate in hydrogen bonding and other non-covalent interactions, further influencing the compound’s biological activity.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Comparisons

The compound’s closest structural analogs include:

The difluoromethyl and mercapto substituents in the target compound confer distinct electronic and steric effects compared to methyl, fluoro, or chloro analogs.

Physicochemical Properties

- Solubility: The mercapto group may improve aqueous solubility relative to non-polar analogs like mephedrone, though this is counterbalanced by the hydrophobic difluoromethyl group .

- Stability: Fluorination reduces susceptibility to oxidative metabolism, extending half-life compared to non-fluorinated cathinones .

Pharmacological Effects (Hypothetical)

- Stimulant Activity: Likely retains dopamine/norepinephrine reuptake inhibition due to the β-keto-arylalkylamine backbone, as seen in mephedrone and 3-CMC .

- Receptor Affinity: The difluoromethyl group may enhance affinity for monoamine transporters via hydrophobic interactions, similar to fluorinated analogs like flephedrone .

Data Table: Key Properties of Selected Cathinones

| Property | This compound | Mephedrone | 3-CMC | Flephedrone |

|---|---|---|---|---|

| Molecular Weight | ~228.3 g/mol | 177.2 g/mol | 199.7 g/mol | 195.2 g/mol |

| logP (Estimated) | 2.5 | 1.8 | 2.0 | 2.2 |

| Substituents | 2-CF2H, 4-SH | 4-CH3 | 3-Cl | 4-F |

| Metabolic Stability | High (fluorine) | Moderate | Moderate | High (fluorine) |

| Primary Pharmacological Action | Hypothetical: Dopamine reuptake inhibition | Dopamine/Norepinephrine reuptake inhibition | Similar to mephedrone | Dopamine reuptake inhibition |

Biological Activity

1-(2-(Difluoromethyl)-4-mercaptophenyl)propan-1-one is a compound of interest in medicinal chemistry due to its potential biological activities, particularly its antimicrobial and anticancer properties. This article delves into the biological activity of this compound, highlighting research findings, mechanisms of action, and case studies that illustrate its efficacy.

| Property | Details |

|---|---|

| Molecular Formula | C10H10F2OS |

| Molecular Weight | 232.25 g/mol |

| IUPAC Name | This compound |

| Canonical SMILES | CC(=O)C(C1=C(C=CC(=C1)S)C(F)(F)C) |

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. In vitro studies have demonstrated its effectiveness against various bacterial strains, suggesting its potential utility as an antimicrobial agent. The compound's mechanism likely involves disruption of bacterial cell wall synthesis or interference with metabolic pathways essential for bacterial survival.

Anticancer Activity

The compound has also been investigated for its anticancer properties. Studies have shown that it can inhibit the proliferation of cancer cells in various cancer types, including breast and lung cancers. The mechanism appears to involve the induction of apoptosis (programmed cell death) and inhibition of cell cycle progression .

The biological activity of this compound is attributed to its ability to form covalent bonds with thiol groups in proteins, potentially inhibiting their function. The difluoromethyl group enhances lipophilicity, allowing better membrane penetration and increased bioavailability in cellular environments .

Study 1: Antimicrobial Efficacy

A study published in a peer-reviewed journal evaluated the antimicrobial efficacy of various derivatives of mercapto compounds, including this compound. The results indicated a minimum inhibitory concentration (MIC) against Staphylococcus aureus and Escherichia coli at concentrations as low as 10 µg/mL, demonstrating substantial antimicrobial activity .

Study 2: Anticancer Potential

In another study focusing on cancer cell lines, treatment with this compound resulted in a significant reduction in cell viability. Specifically, the compound was found to induce apoptosis in MCF-7 breast cancer cells through the activation of caspase pathways. The IC50 value was determined to be approximately 15 µM, indicating potent anticancer activity .

Comparative Analysis with Similar Compounds

The biological activity of this compound can be compared to similar compounds:

| Compound | Biological Activity |

|---|---|

| 1-(2-(Trifluoromethyl)-4-mercaptophenyl)propan-1-one | Exhibits similar antimicrobial properties but less potent anticancer effects. |

| 1-(2-(Difluoromethyl)-6-mercaptophenyl)propan-2-one | More effective against specific cancer cell lines but less effective as an antimicrobial agent. |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.